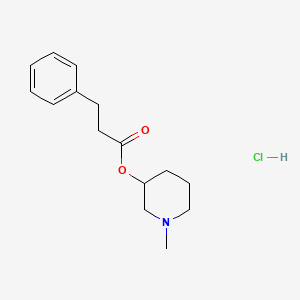
(1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride
Overview
Description
(1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride is a chemical compound with a molecular weight of 283.79 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride typically involves the esterification of 3-phenylpropanoic acid with (1-Methylpiperidin-3-yl) alcohol. This reaction is usually catalyzed by an acid such as hydrochloric acid, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by reagents such as phenylsilane.
Substitution: Substitution reactions can occur, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction and water radical cations for oxidation. The conditions for these reactions are typically mild, often occurring at room temperature and without the need for traditional chemical catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while reduction reactions can yield various substituted piperidines .
Scientific Research Applications
(1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by interacting with neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways . For example, they can inhibit the uptake of neurotransmitters such as norepinephrine and dopamine, prolonging their action within the neuronal synapse .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimetastatic effects.
Uniqueness
(1-Methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo oxidation and reduction reactions under mild conditions makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
(1-methylpiperidin-3-yl) 3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16-11-5-8-14(12-16)18-15(17)10-9-13-6-3-2-4-7-13;/h2-4,6-7,14H,5,8-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRGYQVRBAMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)CCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


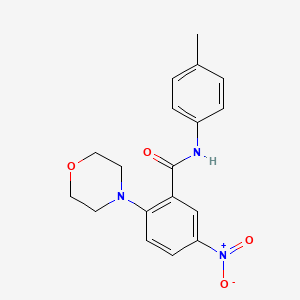
![2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)
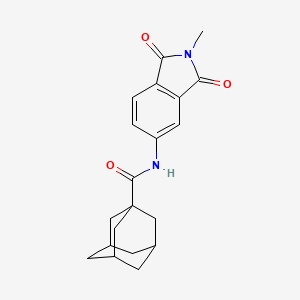
![4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B4023155.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4023163.png)
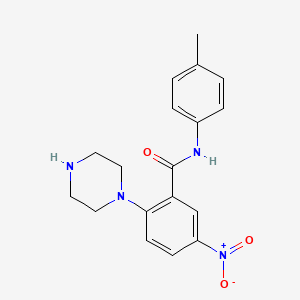
![methyl {(5E)-5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4023171.png)
![2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4023175.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023178.png)
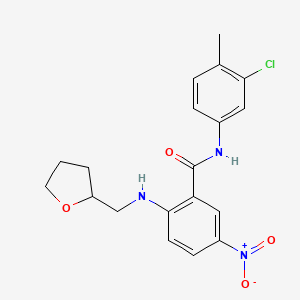
![(5Z)-1-butyl-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4023207.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidine](/img/structure/B4023214.png)
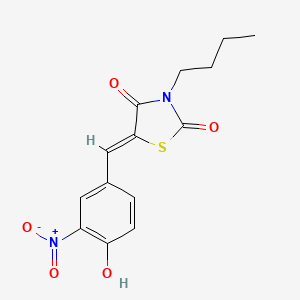
![2,4-dichloro-N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4023217.png)
